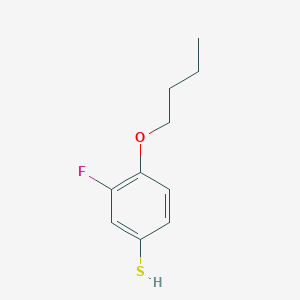
3-(iso-Pentylthio)thiophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(iso-Pentylthio)thiophenol is an organosulfur compound characterized by the presence of a thiophenol moiety substituted with an iso-pentylthio group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(iso-Pentylthio)thiophenol typically involves the introduction of the iso-pentylthio group onto a thiophenol backbone. One common method is the nucleophilic substitution reaction where thiophenol reacts with iso-pentyl halides in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as copper or palladium complexes, can further improve the reaction rate and selectivity. Additionally, employing green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable production.
化学反応の分析
Types of Reactions: 3-(iso-Pentylthio)thiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form thiolates or hydrogenated products using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates, hydrogenated products.
Substitution: Nitro derivatives, halogenated compounds.
科学的研究の応用
3-(iso-Pentylthio)thiophenol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organosulfur compounds and polymers. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein modifications.
Industry: Used in the production of materials with specific electronic and optical properties, such as conductive polymers and sensors.
作用機序
The mechanism of action of 3-(iso-Pentylthio)thiophenol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to modifications that affect their function. The compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways.
類似化合物との比較
Thiophenol: The simplest aromatic thiol, lacking the iso-pentylthio substitution.
Benzylthiol: Contains a benzyl group instead of the iso-pentylthio group.
4-Methylthiophenol: Substituted with a methyl group on the aromatic ring.
Uniqueness: 3-(iso-Pentylthio)thiophenol is unique due to the presence of the iso-pentylthio group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications where these properties are advantageous.
特性
IUPAC Name |
3-(3-methylbutylsulfanyl)benzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S2/c1-9(2)6-7-13-11-5-3-4-10(12)8-11/h3-5,8-9,12H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTIBADHMFWTOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=CC=CC(=C1)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Di-iso-butylamino)methyl]thiophenol](/img/structure/B7991184.png)


![1-[2-(Dimethylamino)phenyl]-1-cyclopropyl ethanol](/img/structure/B7991197.png)
![5-(Allylthio)benzo[d][1,3]dioxole](/img/structure/B7991203.png)


![1-Bromo-4-fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7991215.png)




![1,3-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7991281.png)
